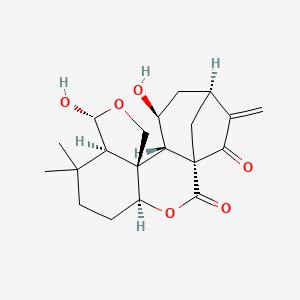
Epinodosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epinodosin is a diterpenoid compound known for its antibacterial and antitumor properties. It has shown significant biological activity, particularly in inhibiting the proliferation, invasion, and migration of esophageal squamous cell carcinoma cells . This compound is derived from natural sources and has been the subject of various scientific studies due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epinodosin can be isolated from natural sources such as the plant Isodon serra. The extraction process involves several steps, including partitioning with ethyl acetate, followed by separation using silica gel, glucan gel, and macroporous resin columns. The final purification is achieved through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction and purification from plant sources. The use of advanced chromatographic techniques ensures the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Epinodosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Epinodosin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactivity.
Industry: this compound’s antibacterial properties make it a candidate for developing new antimicrobial agents.
Wirkmechanismus
Epinodosin exerts its effects by mediating the miRNA-143-3p/Bcl-2 axis. It suppresses cell proliferation, invasion, and migration while inducing apoptosis in esophageal squamous cell carcinoma cells . The compound affects the protein expression of the mitogen-activated protein kinase (MAPK) signaling pathway, upregulating p53, Bim, and Bax, and downregulating Bcl-2 .
Vergleich Mit ähnlichen Verbindungen
- Enmein
- Isodocarpin
Comparison: Epinodosin, enmein, and isodocarpin are all diterpenoids with similar structures and biological activities. this compound is unique in its specific mechanism of action involving the miRNA-143-3p/Bcl-2 axis, which is not observed in the other compounds . This uniqueness makes this compound a particularly interesting compound for targeted cancer therapy research.
Eigenschaften
Molekularformel |
C20H26O6 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(1S,4S,8R,9R,12S,13S,14S,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11+,12+,13-,14-,16-,19+,20+/m1/s1 |
InChI-Schlüssel |
WZYJEEIAFBHYJS-YXZSDFPZSA-N |
Isomerische SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |
Kanonische SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















